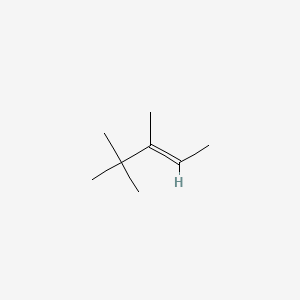

trans-3,4,4-Trimethyl-2-pentene

CAS No.: 39761-57-4

Cat. No.: VC7844594

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39761-57-4 |

|---|---|

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| IUPAC Name | (E)-3,4,4-trimethylpent-2-ene |

| Standard InChI | InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6+ |

| Standard InChI Key | FZQMZRXKWHQJAG-VOTSOKGWSA-N |

| Isomeric SMILES | C/C=C(\C)/C(C)(C)C |

| SMILES | CC=C(C)C(C)(C)C |

| Canonical SMILES | CC=C(C)C(C)(C)C |

| Boiling Point | 112.0 °C 112 °C |

| Flash Point | BELOW 70 °F (BELOW 21 °C) (CLOSED CUP) |

Introduction

Structural Characteristics

Molecular Geometry and Stereochemistry

Trans-3,4,4-trimethyl-2-pentene belongs to the class of alkenes, featuring a double bond between carbons 2 and 3 in the pentene backbone. The trans configuration arises from the methyl groups on carbons 3 and 4 being positioned on opposite sides of the double bond, as depicted in its SMILES notation . This stereochemical arrangement reduces steric hindrance compared to the cis isomer, enhancing thermodynamic stability. The InChIKey uniquely identifies this isomer, distinguishing it from related structures .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase behavior. For instance, the adduct exhibits a CCS of , while shows . These values aid in mass spectrometry-based identification, particularly in complex mixtures.

Physical and Chemical Properties

Trans-3,4,4-trimethyl-2-pentene is a colorless liquid at room temperature with a refractive index ranging from to . Key properties are summarized below:

The compound’s low flash point classifies it as highly flammable, necessitating stringent handling protocols .

Synthesis and Production

Industrial Methods

Trans-3,4,4-trimethyl-2-pentene is synthesized via acid-catalyzed isomerization of less stable alkenes or through Wittig reactions employing tailored phosphonium ylides. Industrial production often optimizes for trans selectivity by using sterically hindered bases, which favor the thermodynamically stable isomer .

Laboratory-Scale Preparation

In research settings, dehydration of 3,4,4-trimethyl-2-pentanol with phosphoric acid yields the alkene. Gas chromatography confirms the trans configuration, with purity exceeding as verified by suppliers like TCI Chemicals .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s rigid structure makes it a precursor in synthesizing retinoids and terpenoid derivatives. For example, it serves as a building block for vitamin A analogs, leveraging its conjugated double bond for photochemical reactivity .

Fragrance and Flavor Chemistry

In perfumery, trans-3,4,4-trimethyl-2-pentene contributes to citrus and woody accords. Its volatility and stability under formulation conditions make it ideal for long-lasting scent profiles .

Polymer Chemistry

As a comonomer, it enhances the thermal stability of polyolefins. Copolymerization with ethylene yields plastics with improved resistance to oxidative degradation, suitable for automotive components .

| Hazard Statement | Precautionary Measure |

|---|---|

| H225: Flammable | P210: Keep away from heat/sparks |

| P233: Keep container tightly closed |

Comparison with Structural Isomers

Contrasting with 2,4,4-trimethyl-2-pentene (CAS 107-40-4), the trans isomer exhibits a higher boiling point due to reduced molecular symmetry . This difference underscores the role of stereochemistry in modulating physical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume